molecular formula C38H36N6O2 B11102605 N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis[2-(naphthalen-1-ylamino)acetohydrazide] (non-preferred name)

N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis[2-(naphthalen-1-ylamino)acetohydrazide] (non-preferred name)

Cat. No.: B11102605
M. Wt: 608.7 g/mol
InChI Key: RINRJDWQJOBHBI-WDESMSNRSA-N
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Description

N’,N’'-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis[2-(naphthalen-1-ylamino)acetohydrazide] is a complex organic compound characterized by its unique structure, which includes benzene and naphthalene rings connected through hydrazide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’'-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis[2-(naphthalen-1-ylamino)acetohydrazide] typically involves the condensation of benzene-1,4-dicarbaldehyde with 2-(naphthalen-1-ylamino)acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting with the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’,N’'-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis[2-(naphthalen-1-ylamino)acetohydrazide] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’,N’'-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis[2-(naphthalen-1-ylamino)acetohydrazide] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

    Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N’,N’'-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis[2-(naphthalen-1-ylamino)acetohydrazide] involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(1E)-1,3-Butadiene-1,4-diyl]dibenzene
  • Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-
  • 1,1’-((1E,1’E)-(Pyridine-3,4-diylbis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol)

Uniqueness

N’,N’'-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis[2-(naphthalen-1-ylamino)acetohydrazide] stands out due to its unique combination of benzene and naphthalene rings, which confer specific chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C38H36N6O2

Molecular Weight

608.7 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-[4-[(E,3E)-2-methyl-3-[[2-(naphthalen-1-ylamino)acetyl]hydrazinylidene]prop-1-enyl]phenyl]prop-2-enylidene]amino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C38H36N6O2/c1-27(23-41-43-37(45)25-39-35-15-7-11-31-9-3-5-13-33(31)35)21-29-17-19-30(20-18-29)22-28(2)24-42-44-38(46)26-40-36-16-8-12-32-10-4-6-14-34(32)36/h3-24,39-40H,25-26H2,1-2H3,(H,43,45)(H,44,46)/b27-21+,28-22+,41-23+,42-24+

InChI Key

RINRJDWQJOBHBI-WDESMSNRSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C23)\C)/C=N/NC(=O)CNC4=CC=CC5=CC=CC=C45

Canonical SMILES

CC(=CC1=CC=C(C=C1)C=C(C)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)C=NNC(=O)CNC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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